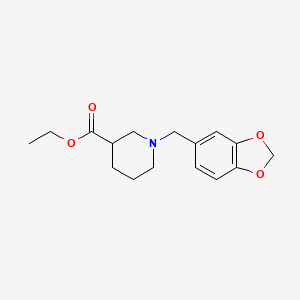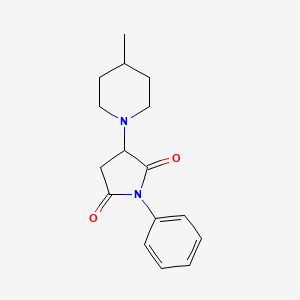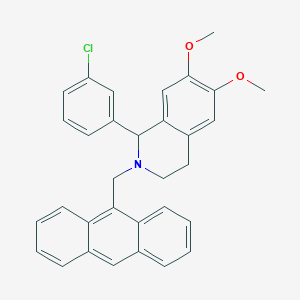![molecular formula C28H38ClN B5090711 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Memantine has been shown to be effective in improving cognitive function, reducing behavioral symptoms, and delaying disease progression in patients with Alzheimer's disease.
Wirkmechanismus
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine reduces the excessive activation of the receptor, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease and other neurological disorders. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been found to have a good safety profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has several advantages for lab experiments, including its ability to block the NMDA receptor and its neuroprotective effects. However, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is not specific to the NMDA receptor and can also affect other receptors, which may complicate the interpretation of results. In addition, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine. One area of interest is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of combination therapies that can target multiple pathways involved in neurodegeneration. Finally, there is a need for more research on the long-term effects of 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine and other NMDA receptor antagonists on cognitive function and neurodegeneration.
Synthesemethoden
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl cyanide with 1-adamantylamine to form 1-(4-chlorobenzyl)-1-adamantylamine. The resulting compound is then reacted with 2-bromoethylamine hydrobromide to form 2-(4-chlorobenzyl)-1-adamantyl-1-(2-hydroxyethyl)amine. The final step involves the reaction of the intermediate with 2-adamantylamine to form 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine or 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine.
Wissenschaftliche Forschungsanwendungen
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been found to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClN/c1-17(30-26-22-8-18-6-19(10-22)11-23(26)9-18)27-12-20-7-21(13-27)15-28(14-20,16-27)24-2-4-25(29)5-3-24/h2-5,17-23,26,30H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJPAZGQAQZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5C6CC7CC(C6)CC5C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5090655.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)

![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)

